molecular formula C25H22FNO5S B2418364 1-(3-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one CAS No. 866845-82-1

1-(3-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2418364
CAS RN: 866845-82-1
M. Wt: 467.51
InChI Key: HWKCBGSJSGWBJI-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine at two adjacent carbon atoms. Quinolinones are often used as scaffolds in medicinal chemistry due to their bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, a fluorobenzyl group at the 1-position, a tosyl group at the 3-position, and two methoxy groups at the 6 and 7 positions. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinolinone core might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The fluorobenzyl and tosyl groups might be susceptible to nucleophilic aromatic substitution, and the methoxy groups might participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar tosyl and methoxy groups might increase its solubility in polar solvents. The fluorobenzyl group might influence the compound’s lipophilicity and thus its ability to cross biological membranes .

Safety and Hazards

As with any chemical compound, handling “1-(3-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation, skin contact, or eye contact, and ensure good ventilation .

Future Directions

The study of quinolinone derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery. Future research on “1-(3-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one” might focus on exploring its bioactivity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-16-7-9-19(10-8-16)33(29,30)24-15-27(14-17-5-4-6-18(26)11-17)21-13-23(32-3)22(31-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKCBGSJSGWBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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